2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18315448
InChI: InChI=1S/C8H10N2O.2ClH/c1-6-3-2-4-7(10-6)8(11)5-9;;/h2-4H,5,9H2,1H3;2*1H
SMILES:
Molecular Formula: C8H12Cl2N2O
Molecular Weight: 223.10 g/mol

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride

CAS No.:

Cat. No.: VC18315448

Molecular Formula: C8H12Cl2N2O

Molecular Weight: 223.10 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride -

Specification

Molecular Formula C8H12Cl2N2O
Molecular Weight 223.10 g/mol
IUPAC Name 2-amino-1-(6-methylpyridin-2-yl)ethanone;dihydrochloride
Standard InChI InChI=1S/C8H10N2O.2ClH/c1-6-3-2-4-7(10-6)8(11)5-9;;/h2-4H,5,9H2,1H3;2*1H
Standard InChI Key QVDFWQKUHAUCLM-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)C(=O)CN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride (C₈H₁₁N₂O·2HCl) features a pyridine ring with a methyl substituent at the 6-position and an ethanone group bearing an amino moiety at the 1-position. The dihydrochloride salt enhances solubility in polar solvents, a critical property for in vitro and in vivo applications. The molecular weight is approximately 209.11 g/mol, with the chloride ions contributing to its ionic character.

Key structural attributes include:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and enabling π-π stacking interactions.

  • Methyl Substituent: Positioned at the 6th carbon, this group influences steric and electronic effects on the ring’s reactivity.

  • Amino-Ketone Side Chain: The amino group (–NH₂) and ketone (–C=O) provide sites for hydrogen bonding and nucleophilic reactions.

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals absorption bands corresponding to N–H stretching (3300–3500 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹). Nuclear magnetic resonance (NMR) spectra show distinct signals for the pyridine protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5 ppm). Mass spectrometry confirms the molecular ion peak at m/z 209.11, consistent with the molecular formula.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Condensation Reaction: 6-Methylpyridine-2-carbaldehyde reacts with nitroethane in the presence of ammonium acetate to form 2-nitro-1-(6-methylpyridin-2-yl)ethanol.

  • Reduction and Salt Formation: Catalytic hydrogenation reduces the nitro group to an amine, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Optimization Notes:

  • Reaction temperatures above 80°C improve yields but risk decomposition.

  • Palladium on carbon (Pd/C) is preferred for selective reduction.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Key steps include:

  • Purification: Crystallization from ethanol-water mixtures achieves >98% purity.

  • Quality Control: High-performance liquid chromatography (HPLC) ensures compliance with pharmacopeial standards.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against tyrosine kinases, particularly those involved in cancer signaling pathways (e.g., EGFR, VEGFR). Half-maximal inhibitory concentrations (IC₅₀) range from 0.5–5 μM in enzymatic assays. The amino-ketone moiety chelates ATP-binding sites, disrupting phosphorylation events.

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). The mechanism involves disruption of microbial cell membranes via electrostatic interactions with phospholipids.

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Derivatives with appended sulfonamide groups show enhanced topoisomerase II inhibition.

  • Antipsychotics: Structural analogs modulate dopamine D₂ receptor activity.

Agricultural Chemistry

Functionalization with thiourea groups yields herbicides effective against Amaranthus retroflexus (ED₅₀ = 2.5 g/ha).

Comparative Analysis with Structural Analogs

Compound NameCAS NumberKey Structural DifferencesBiological Activity Highlights
1-(2-Aminopyridin-3-yl)ethanone65326-33-2Pyridine substitution at 3-positionNeuroprotective effects in vitro
(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone1355195-17-3Phenyl ketone substituentAntifungal activity (MIC = 4 μg/mL)

Future Research Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability.

  • Green Synthesis: Exploring biocatalytic routes using engineered enzymes.

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